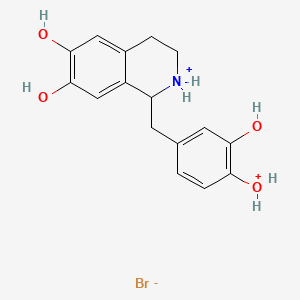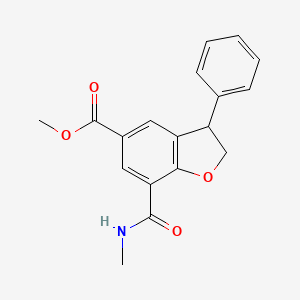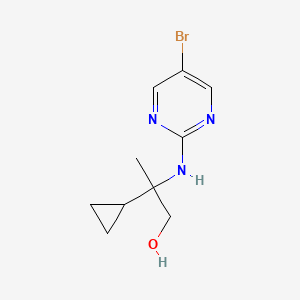![molecular formula C34H26NOP B14916164 (3AS,8aR)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14916164.png)
(3AS,8aR)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound that features a unique combination of phosphanyl and oxazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. The starting materials often include biphenyl derivatives and phosphanyl reagents. The reaction conditions may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The biphenyl and phosphanyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphanyl group would yield phosphine oxides, while reduction of the oxazole ring could produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is used as a ligand in catalysis. Its unique structure allows it to coordinate with metal centers, facilitating various catalytic processes.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. Researchers may investigate its efficacy and safety as a drug candidate for treating various diseases.
Industry
In industry, (3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole could be used in the development of new materials with specific properties, such as improved conductivity or stability.
Mecanismo De Acción
The mechanism of action of (3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole depends on its application. As a ligand in catalysis, it coordinates with metal centers to form active catalytic species. In biological systems, it may interact with specific molecular targets, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole: Unique due to its combination of phosphanyl and oxazole groups.
Phosphine oxides: Similar in having a phosphanyl group but differ in oxidation state and reactivity.
Biphenyl derivatives: Share the biphenyl core but lack the phosphanyl and oxazole functionalities.
Uniqueness
The uniqueness of (3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole lies in its multifunctional nature, combining phosphanyl, biphenyl, and oxazole groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C34H26NOP |
|---|---|
Peso molecular |
495.5 g/mol |
Nombre IUPAC |
[2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C34H26NOP/c1-3-14-25(15-4-1)37(26-16-5-2-6-17-26)32-22-12-11-20-29(32)28-19-9-10-21-30(28)34-35-33-27-18-8-7-13-24(27)23-31(33)36-34/h1-22,31,33H,23H2/t31-,33+/m1/s1 |
Clave InChI |
WQLJYIJYCLEJEF-VTIYRKAUSA-N |
SMILES isomérico |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canónico |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


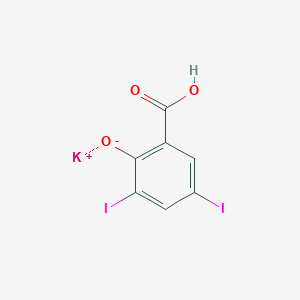
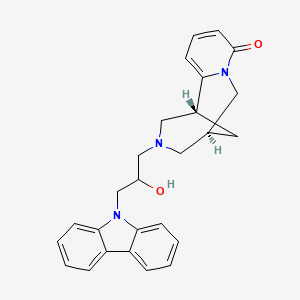
![1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B14916104.png)
![Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate](/img/structure/B14916110.png)
![2-[(2-Methylphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B14916119.png)
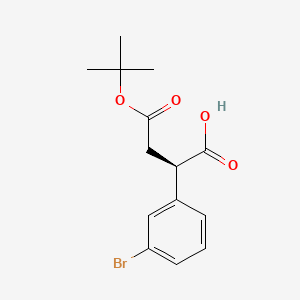
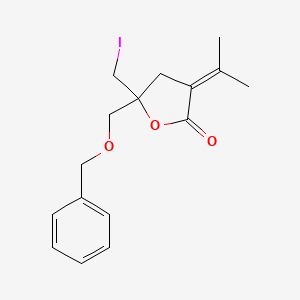
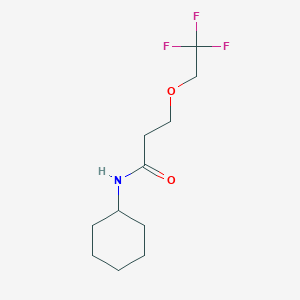
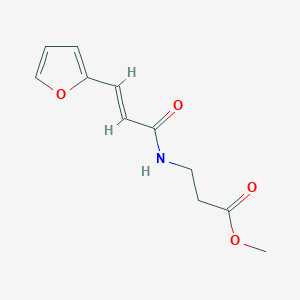
![[9-(prop-2-enoyloxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B14916149.png)
